molecular formula C22H18FN3S B2874335 N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-45-2

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No.: B2874335
CAS No.: 688354-45-2
M. Wt: 375.47
InChI Key: AIZBAVILNZEVBO-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a chemical compound with the molecular formula C14H15FN . It is related to the class of compounds known as N-Benzyl-2-phenylethylamine derivatives . These compounds have been studied for their effects on the human brain and behavior, and have recently emerged as potentially promising agents in psychopharmacotherapy .


Synthesis Analysis

The synthesis of this compound and related compounds typically involves amination (arylation) reactions . A variety of methods have been reported, including the use of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes undergoing an efficient decarboxylative transamination under very mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), and a quinazolin-4-amine group . The exact mass of the compound is not specified in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

An efficient synthesis strategy for quinazoline derivatives, such as 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, has been developed using the S-arylation method, which is notable for its simplicity and high conversion rates. This derivative was characterized using crystal structure analysis and Hirshfeld surface analysis, demonstrating its potential for further pharmacological applications (Geesi, 2020).

Antitumor Activity

Quinazoline derivatives have been identified for their selective and potent antitumor properties. Specifically, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown efficacy in vitro and in vivo, with potential for clinical evaluation due to manageable toxic side effects and significant retardation of tumor growth in various models (Bradshaw et al., 2002).

Anti-tubercular Agents

The 2,4-diaminoquinazoline class has been extensively evaluated for its potential as a lead candidate in tuberculosis drug discovery. Systematic examination of its structure-activity relationships revealed key determinants for potency, and a representative compound showed bactericidal activity against M. tuberculosis, suggesting a mechanism of action involving pro-drug activation (Odingo et al., 2014).

VEGF Signaling Inhibition

Compounds like ZD6474, a quinazoline derivative, have demonstrated potent inhibition of vascular endothelial growth factor (VEGF) signaling, angiogenesis, and tumor growth through oral administration. This compound shows selectivity against a range of tyrosine and serine-threonine kinases, making it a candidate for clinical development in advanced cancer treatment (Wedge et al., 2002).

Antimicrobial and Analgesic Activities

Novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. Some compounds have shown good activity against microbes and have been effective in pain and inflammation management, indicating their potential for development into therapeutic agents with lesser side effects (Dash et al., 2017).

Future Directions

The future directions for research on N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds could include further investigation into their potential applications in psychopharmacotherapy . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

The primary target of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .

Mode of Action

N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA repair and replication processes .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, promoting the accumulation of mutations and potentially leading to cell death .

Pharmacokinetics

Similar quinazoline derivatives have been shown to exhibit good bioavailability .

Result of Action

The inhibition of WRN helicase by N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine can lead to genomic instability and the accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely on WRN helicase for survival .

Action Environment

Environmental factors such as oxidative stress and exposure to DNA-damaging agents can influence the action of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine . These factors can increase DNA damage and replication stress, potentially enhancing the compound’s efficacy .

Properties

IUPAC Name

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBAVILNZEVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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